cis-Piperidine-3,5-diol is a dioxygenated piperidine derivative. Piperidines, six-membered heterocyclic compounds containing one nitrogen atom, constitute a privileged scaffold in medicinal chemistry due to their presence in a wide variety of biologically active natural products and pharmaceuticals. The 3,5-disubstituted piperidine framework, in particular, exhibits interesting pharmacological properties and serves as a versatile building block for drug discovery. 1, 8, 19 The "cis" configuration refers to the relative stereochemistry of the two hydroxyl groups attached to the piperidine ring, denoting they are oriented on the same side.
Cis-Piperidine-3,5-diol is a bicyclic organic compound characterized by a piperidine ring with hydroxyl groups located at the 3 and 5 positions. This compound has garnered attention due to its pharmacological properties and potential applications in medicinal chemistry. It is classified as a diol, specifically a 1,4-diamine derivative, which can participate in various chemical reactions due to the presence of hydroxyl groups.
The synthesis of cis-Piperidine-3,5-diol can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions to ensure high selectivity for the cis isomer. Techniques such as chromatography are often employed to purify the final product.
Cis-Piperidine-3,5-diol features a six-membered piperidine ring with two hydroxyl groups positioned at the 3 and 5 carbon atoms. The molecular formula is , and it has a molar mass of approximately 115.15 g/mol.
The stereochemistry of cis-Piperidine-3,5-diol plays a crucial role in its biological activity and reactivity.
Cis-Piperidine-3,5-diol can undergo various chemical reactions:
The reactivity of cis-Piperidine-3,5-diol is influenced by its functional groups, allowing it to serve as an intermediate in the synthesis of more complex molecules.
The mechanism of action for cis-Piperidine-3,5-diol primarily relates to its interactions with biological targets:
Research indicates that modifications to the piperidine structure can enhance binding affinity and selectivity towards specific biological targets.
The physical properties are crucial for determining the compound's behavior in biological systems and its potential formulation into pharmaceutical products.
Cis-Piperidine-3,5-diol has several scientific uses:
Catalytic hydrogenation of pyridine precursors represents a cornerstone for constructing the cis-piperidine-3,5-diol scaffold. Recent advances focus on cis-selective reduction using ruthenium- and rhodium-based catalysts under mild conditions. Beller et al. demonstrated that a heterogeneous Ru catalyst achieves cis-hydrogenation of 3,5-disubstituted pyridines with high diastereoselectivity (>20:1 dr) and functional group tolerance (e.g., ester, amide groups) [5]. Notably, Glorius’s palladium-catalyzed method enables access to fluorinated analogs by hydrogenating fluoropyridines at 80°C under 5 atm H₂—conditions that preserve sensitive substituents [5]. Key to stereocontrol is the syn addition of hydrogen across the pyridine ring, enforced by metal coordination to the nitrogen lone pair.
Table 1: Metal Catalysts for Pyridine Hydrogenation to cis-Piperidine-3,5-diol Derivatives
Catalyst | Conditions | Diastereoselectivity | Key Functional Group Tolerance |
---|---|---|---|
Ru/TiO₂ | H₂O, 100°C, 20 atm H₂ | >19:1 cis | Hydroxyl, aryl, esters |
Pd/C | EtOAc, 80°C, 5 atm H₂ | >15:1 cis | Fluoroalkyl, amides |
Rh(I)-(S)-PhTRAP | iPrOH, 25°C, 50 atm H₂ | >20:1 cis | Alkyl, benzyl |
Organocatalysis enables precise stereodifferentiation in vicinal diol installation. The Ireland–Claisen rearrangement of achiral lactones, catalyzed by chiral thioureas, generates enantiopure 3,4-disubstituted piperidine intermediates that are elaborated to cis-3,5-diols with >19:1 dr [3] [5]. This method leverages hydrogen-bonding interactions to control acyclic transition states, avoiding racemization. Complementary work by Pansare employs L-proline-derived catalysts for asymmetric aldol reactions, constructing 3-hydroxy ketone precursors that undergo stereoretentive reduction to the cis-diol motif [5] [7]. Critically, solvent polarity tunes stereoselectivity: nonpolar media (toluene) favor cis-isomers via intramolecular hydrogen bonding in reduction intermediates.
Sustainable synthesis of cis-piperidine-3,5-diols exploits multifunctional ionic liquids (ILs) and solvent-free cyclizations. Beller’s cobalt catalyst embedded in ammonium-based ILs (e.g., [BMIM][BF₄]) hydrogenates pyridines at 80°C without organic solvents, yielding diols with 95% conversion and >99% recyclability over 10 runs [5]. Simultaneously, chemoenzymatic routes eliminate solvents entirely: lipase CAL-B catalyzes diacetylation of meso-piperidine diols in bulk substrate mixtures, enabling dynamic kinetic asymmetric transformation (DYKAT) to cis-diacetates (>99% ee, 90% yield) [1] [7]. These systems operate via substrate-activated transition states, where IL anions or enzyme active sites protonate the piperidine nitrogen, facilitating nucleophilic attack.
Accelerated synthesis via microwave irradiation and continuous-flow systems reduces reaction times from hours to minutes. Under microwave conditions (150°C, sealed vessel), SOCl₂-mediated cyclization of amino diols furnishes N-protected cis-piperidine-3,5-diols in 10 min versus 24 h conventionally, with 85–92% yields [4] [5]. Flow chemistry further enhances control: epoxide-amine bicyclizations in microreactors (30°C, 5 min residence time) deliver diazabicyclic derivatives with >90% cis-selectivity, exploiting precise thermal management and mixing efficiency [4]. Key advantages include suppressed epimerization and scalability—a single system produces 100 g/h of bicyclic diols.
Biocatalysis provides atom-economical routes to enantiopure cis-diols. Ketoreductases (KREDs) reduce 3,5-diketo piperidines enantioselectively, yielding (3R,5S)-diols with >99% ee and complete cis-diastereoselectivity [7]. This strategy capitalizes on enzyme-substrate CH–π interactions to differentiate prochiral ketones. Alternatively, Ru/lipase tandem catalysis combines chemical racemization and enzymatic resolution: racemic diols undergo in situ oxidation to diketones, while CAL-B selectively acylates the (3R,5S)-diol, achieving 98% ee and 88% yield via DYKAT [1] [5]. Process intensification uses immobilized enzymes in packed-bed reactors, enabling continuous production (TON > 50,000).
Table 2: Biocatalytic Systems for cis-Piperidine-3,5-diol Synthesis
Biocatalyst | Reaction Type | Enantiomeric Excess | Product Configuration |
---|---|---|---|
KRED-121 | Asymmetric ketoreduction | >99% ee | (3R,5S)-diol |
CAL-B/Ru-Shvo | Dynamic kinetic resolution | 98% ee | (3R,5S)-diacetate |
Transaminase TA-09 | Reductive amination | 95% ee | (3S,5S)-amino alcohol |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1